molecular formula C13H18N2O2 B13211862 2-(4-Methylcyclohexyl)-4-nitroaniline

2-(4-Methylcyclohexyl)-4-nitroaniline

Cat. No.: B13211862
M. Wt: 234.29 g/mol
InChI Key: HQIIBQNCBGAYLM-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a methylcyclohexyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)-4-nitroaniline typically involves the nitration of 2-(4-Methylcyclohexyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-(4-Methylcyclohexyl)-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methylcyclohexyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylcyclohexyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroaniline: Lacks the methylcyclohexyl group, resulting in different physical and chemical properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-4-nitroaniline

InChI

InChI=1S/C13H18N2O2/c1-9-2-4-10(5-3-9)12-8-11(15(16)17)6-7-13(12)14/h6-10H,2-5,14H2,1H3

InChI Key

HQIIBQNCBGAYLM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

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